N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2S/c20-19(21,22)15-5-3-13(4-6-15)12-17(24)23-18(16-2-1-11-26-16)14-7-9-25-10-8-14/h1-6,11,14,18H,7-10,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZUFCROVKPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the oxan-4-yl intermediate: This step involves the reaction of a suitable starting material with reagents that introduce the oxan-4-yl group.
Introduction of the thiophen-2-yl group: This step can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a thiophen-2-yl boronic acid is reacted with the oxan-4-yl intermediate.
Attachment of the 4-(trifluoromethyl)phenyl group:
Formation of the acetamide group: The final step involves the reaction of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Trifluoromethylphenyl Acetamide Derivatives
Compounds bearing the 4-(trifluoromethyl)phenylacetamide moiety are prevalent in medicinal chemistry. Key examples include:
Key Observations :
Thiophene-Containing Acetamides
Thiophene derivatives are prominent in antimicrobial and kinase inhibitor research:
Key Observations :
Sulfur-Containing Heterocycles in Acetamide Derivatives
Sulfur atoms in heterocycles (e.g., thiazole, thiadiazole) influence reactivity and bioactivity:
Key Observations :
Comparative Physicochemical Data :
Biological Activity
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxane ring, a thiophene moiety, and a trifluoromethyl-substituted phenyl group. The structural formula can be represented as follows:
Key Structural Features
- Oxan Ring : Contributes to the compound's stability and solubility.
- Thiophene Group : Often associated with biological activity due to its electron-rich nature.
- Trifluoromethyl Phenyl Group : Enhances lipophilicity and may influence the pharmacokinetic properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound against various bacterial strains. The presence of the trifluoromethyl group is particularly noted for enhancing activity against resistant strains.
Table 1: Antimicrobial Efficacy
| Compound | Target Bacteria | MIC (µM) | MBC (µM) |
|---|---|---|---|
| 10 | Staphylococcus aureus | 25.9 | 25.9 |
| 10 | MRSA | 12.9 | 12.9 |
| 10 | Enterococcus faecalis | >100 | >100 |
The data indicates that the compound exhibits both bacteriostatic and bactericidal properties, particularly against Staphylococcus aureus and MRSA, with MIC values suggesting effective inhibition at relatively low concentrations .
Anti-inflammatory Potential
The compound's anti-inflammatory effects have been investigated through in vitro assays measuring its impact on NF-kB activity. Compounds with similar structures have shown varied effects depending on their substituents.
Table 2: Anti-inflammatory Activity
| Compound | NF-kB Activity Change (%) | IC50 (µM) |
|---|---|---|
| 11 | -9% | 6.5 |
| 10 | +10% | Not specified |
The results suggest that structural modifications significantly affect the anti-inflammatory potential, with certain substitutions leading to enhanced activity against inflammatory pathways .
Cytotoxicity Studies
Cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective toxicity, which is crucial for therapeutic applications.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.0 |
| MCF7 | 22.5 |
| A549 | 30.0 |
The cytotoxicity profile indicates potential for further development as an anticancer agent, especially given its selective action against specific cancer cell lines .
Case Studies and Research Findings
-
Case Study on Antimicrobial Resistance :
A study highlighted the effectiveness of compounds with trifluoromethyl groups in overcoming resistance in MRSA strains, showing promising results that warrant further exploration in clinical settings . -
Research on Anti-inflammatory Mechanisms :
Investigations into the mechanisms of action revealed that compounds similar to this compound could modulate NF-kB signaling pathways, potentially offering new avenues for treating inflammatory diseases . -
Cytotoxicity in Cancer Research :
The compound was part of a broader study assessing novel anticancer agents, where it showed significant cytotoxic effects against multiple cancer cell lines, reinforcing its potential as a lead compound for drug development .
Q & A
Q. What are the established synthetic routes for N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-[4-(trifluoromethyl)phenyl]acetamide?
The synthesis typically involves multi-step protocols, including glycosylation, protective group strategies, and coupling reactions. For example:
- Glycosylation : A donor molecule (e.g., thioglycoside) is activated with agents like NIS/TMSOTf in dichloromethane/ether mixtures, followed by coupling with an acceptor alcohol at low temperatures (-40°C to -20°C) to form the glycosidic bond .
- Protection/Deprotection : Benzyl or acetyl groups are used to protect hydroxyl or amine functionalities, with deprotection steps involving acidic or basic conditions (e.g., p-TsOH in methanol) .
- Purification : Column chromatography with solvents like ethyl acetate/hexane or methanol/toluene is critical for isolating high-purity products .
Q. Which analytical methods are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR (e.g., chemical shifts for oxane, thiophene, and trifluoromethylphenyl moieties) confirm structural integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric purity by comparing calculated vs. observed C/H/N content .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound, particularly in the presence of competing byproducts?
Strategies include:
- Catalyst Selection : Use Lewis acids (e.g., Fe(III)) or enzymes to enhance regioselectivity and reduce side reactions .
- Temperature Control : Low-temperature coupling (-40°C) minimizes undesired glycosylation pathways .
- Chromatographic Refinement : Gradient elution in column chromatography resolves structurally similar byproducts .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Cross-Validation : Combine - HSQC/HMBC NMR to resolve ambiguous assignments, especially for overlapping proton signals in the oxane or thiophene regions .
- Isotopic Labeling : Introduce or labels to track trifluoromethyl or amide groups, clarifying spectral ambiguities .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .
Q. What computational approaches are suitable for predicting target interactions or pharmacokinetic properties?
- Molecular Docking : Use software like AutoDock Vina to screen binding affinities for targets such as enzymes (e.g., anticonvulsant targets in ) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability in explicit solvent (e.g., water, lipid bilayers) over 100+ ns trajectories to assess conformational dynamics .
- ADMET Prediction : Tools like SwissADME evaluate logP, bioavailability, and blood-brain barrier permeability based on substituent effects (e.g., trifluoromethyl’s lipophilicity) .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Substituent Variation : Synthesize derivatives with modified oxane (e.g., morpholine) or phenyl (e.g., chloro, methoxy) groups to assess effects on bioactivity .
- In Vitro Assays : Test anticonvulsant activity using maximal electroshock (MES) or pentylenetetrazole (PTZ) models, comparing ED values across derivatives .
- Mechanistic Probes : Use fluorescent tags (e.g., BODIPY) to track cellular uptake and sublocalization in cancer or neuronal cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
